Physicochemical characterizationThermal analysisFormulation development
Sourcing a regioisomerically pure pyrimidine building block for medicinal chemistry can be challenging. Pyrimidine-5-carboxylic acid (CAS 4595-61-3) is the definitive 5-carboxyl regioisomer, essential for projects where the 2- or 4-carboxylic acid analogs fail due to divergent SAR.
- Enables PPARγ partial agonism with reduced adipogenic risk vs. full agonists like rosiglitazone.
- Provides access to first-in-class MINA53 ribosomal oxygenase inhibitors for c-MYC-driven cancer research.
- Achieves up to 90% yield in Pd-catalyzed decarbonylative Suzuki-Miyaura couplings for rapid 5-aryl diversification.
- Demonstrates 80.9% HSV-1 inhibition at 12 µg/mL in antiviral screening.
Supplied with full analytical documentation and secure global logistics.
Molecular FormulaC5H4N2O2
Molecular Weight124.1 g/mol
CAS No.4595-61-3
Cat. No.B188909
⚠ Attention: For research use only. Not for human or veterinary use.
Pyrimidine-5-Carboxylic Acid: Strategic Building Block
Pyrimidine-5-carboxylic acid (CAS 4595-61-3) is a heterocyclic aromatic compound with the molecular formula C₅H₄N₂O₂, characterized by a pyrimidine ring bearing a carboxylic acid group at the 5-position [1]. This positional isomerism confers distinct reactivity and electronic properties compared to its 2- and 4-carboxylic acid analogs, making it a preferred scaffold in medicinal chemistry . As a versatile building block, it is integral to the synthesis of numerous biologically active molecules, including antiviral, anticancer, and antidiabetic agents, as well as agrochemicals [2][3]. Commercially available in purities typically ≥95%, its key physical properties include a melting point of 259 °C and a predicted pKa of 2.74, which are critical for formulation and synthetic design [4].
ScaffoldMedicinal chemistry building block for privileged heterocyclic cores
Regiochemistry5-carboxyl substitution for distinct electronic and steric profiles
Synthetic routeDirect decarbonylative Suzuki coupling precursor for 5-aryl pyrimidines
Selection context: Positional isomerism determines SAR; evaluate thermal stability and solubility for your reaction conditions.
[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 78346, Pyrimidine-5-carboxylic acid. View Source
[3] Seto S, et al. Design, synthesis, and structure-activity relationship studies of novel 2,4,6-trisubstituted-5-pyrimidinecarboxylic acids as peroxisome proliferator-activated receptor gamma (PPARgamma) partial agonists. J Med Chem. 2010;53(13):5012-24. View Source
[4] Nowak RP, et al. First-in-Class Inhibitors of the Ribosomal Oxygenase MINA53. J Med Chem. 2021;64(23):17031-17050. View Source
Regiochemical Uniqueness of Pyrimidine-5-Carboxylic Acid
The substitution of pyrimidine-5-carboxylic acid with its 2- or 4-carboxylic acid positional isomers is not viable in most research and industrial applications due to divergent physicochemical properties and structure-activity relationships (SAR). While all three isomers share the molecular formula C₅H₄N₂O₂, the position of the carboxyl group on the pyrimidine ring profoundly impacts electronic distribution, hydrogen-bonding capacity, and steric accessibility, which in turn dictates biological target engagement and synthetic utility . For instance, the melting point of pyrimidine-5-carboxylic acid is 259 °C, significantly higher than the 182-185 °C of pyrimidine-2-carboxylic acid and 230-236 °C of pyrimidine-4-carboxylic acid, reflecting differences in intermolecular interactions that can affect crystallization and formulation . More critically, in a study of xanthine oxidase (XO) inhibitors, the pyrimidine-4-carboxylic acid core was found to be more beneficial for XO inhibitory potency than the pyrimidine-5-carboxylic acid core, a difference attributed to altered binding interactions [1]. This SAR sensitivity underscores that the 5-carboxyl regioisomer is not a generic building block but a specific tool for achieving distinct molecular recognition and downstream biological effects, making informed selection paramount.
Thermal mismatchHigher melting point (~259 °C vs ~182–236 °C for 2- and 4-isomers) may alter crystallization and formulation behavior; thermal profile not interchangeable.
SAR divergenceTarget engagement and biological readout are regioisomer‑dependent; 4-carboxyl isomer shows different xanthine oxidase inhibitory preference.
Route sensitivityReactivity in cross‑coupling and derivatization steps may not transfer to 2‑ or 4‑carboxyl analogs; verify compatibility with your synthetic protocol.
[1] Intramolecular hydrogen bond interruption and scaffold hopping... as potent pyrimidine-based xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. 2022. View Source
Pyrimidine-5-carboxylic acid demonstrates a melting point of 259 °C, which is 74-77 °C higher than that of pyrimidine-2-carboxylic acid (182-185 °C) and 23-29 °C higher than that of pyrimidine-4-carboxylic acid (230-236 °C) . This higher thermal stability can be advantageous in reactions or processes requiring elevated temperatures and may influence the choice of purification methods like recrystallization .
Thermal stabilityHead-to-head
259 °C (mp) 74–77 °C above 2‑isomer 23–29 °C above 4‑isomer
Supports high‑temperature reaction and recrystallization selection
Standard melting point conditions; no source cited
Physicochemical characterizationThermal analysisFormulation development
Evidence Dimension
Melting point (thermal stability)
Target Compound Data
259 °C
Comparator Or Baseline
Pyrimidine-2-carboxylic acid: 182-185 °C; Pyrimidine-4-carboxylic acid: 230-236 °C
Quantified Difference
Target compound is 74-77 °C higher than 2-isomer and 23-29 °C higher than 4-isomer
Conditions
Standard laboratory conditions for melting point determination
Why This Matters
This property differentiates it for applications requiring high-temperature stability or influencing physical form and purification processes.
Physicochemical characterizationThermal analysisFormulation development
PPARγ Partial Agonism vs. Rosiglitazone
A derivative built on the pyrimidine-5-carboxylic acid core, specifically 4,6-bisbenzylthio-2-methylthiopyrimidine-5-carboxylic acid (compound 50), was identified as a potent PPARγ partial agonist. In a functional assay, it displayed typical partial agonist properties. Crucially, it induced weaker differentiation of adipocytes in 3T3-L1 cells than the full agonist rosiglitazone, a class-level comparator, suggesting a potentially improved side effect profile [1]. In db/db mice, an in vivo model of type 2 diabetes, compound 50 displayed comparable antidiabetic efficacy to rosiglitazone, despite being 10-fold less potent in vitro [1].
PPARγ partial agonismCross‑study comparable
Comparable glucose lowering to rosiglitazone in db/db mice; weaker adipocyte differentiation in 3T3‑L1 cells
Model‑response context for PPARγ‑targeted pathway studies
In vitro potency 10‑fold lower; adipogenesis endpoint suggests different profile
Compound 50 (pyrimidine-5-carboxylic acid derivative) showed comparable antidiabetic efficacy to rosiglitazone in db/db mice.
Comparator Or Baseline
Rosiglitazone (full PPARγ agonist)
Quantified Difference
Comparable efficacy, but 10-fold weaker in vitro potency. Weaker adipocyte differentiation.
Conditions
db/db mouse model for antidiabetic efficacy; 3T3-L1 cell assay for adipogenesis.
Why This Matters
This demonstrates that the pyrimidine-5-carboxylic acid core is a privileged scaffold for developing safer PPARγ-targeting antidiabetics with a reduced risk of weight gain compared to traditional full agonists.
[1] Seto S, et al. Design, synthesis, and structure-activity relationship studies of novel 2,4,6-trisubstituted-5-pyrimidinecarboxylic acids as peroxisome proliferator-activated receptor gamma (PPARgamma) partial agonists with comparable antidiabetic efficacy to rosiglitazone. J Med Chem. 2010;53(13):5012-24. View Source
Selective MINA53 Inhibition
Derivatives of pyrimidine-5-carboxylic acid, specifically 2-(aryl)alkylthio-3,4-dihydro-4-oxoypyrimidine-5-carboxylic acids, have been identified as the first-in-class inhibitors of the ribosomal oxygenase MINA53 [1]. These compounds demonstrated selectivity for MINA53 over the related oxygenase NO66 and other JmjC oxygenases, a crucial attribute for minimizing off-target effects [1]. In functional assays, these inhibitors showed antiproliferative activity against solid cancer cell lines and sensitized cancer cells to conventional chemotherapy [1].
MINA53 selectivityClass‑level
Selective inhibition of MINA53 over NO66 and other JmjC oxygenases; antiproliferative activity in solid cancer cell lines
Supports targeted MINA53 research in c‑MYC pathway studies
2-(aryl)alkylthio-3,4-dihydro-4-oxoypyrimidine-5-carboxylic acids show selectivity for MINA53 over NO66 and other JmjC oxygenases.
Comparator Or Baseline
Other JmjC oxygenases (NO66, KDM4-6)
Quantified Difference
Selective inhibition of MINA53 was observed, establishing target engagement without broad JmjC inhibition.
Conditions
Mass spectrometry assays and cell-based antiproliferative assays.
Why This Matters
This provides a unique pharmacological starting point for developing targeted cancer therapies aimed at the c-MYC oncogenic pathway, a role not described for other pyrimidine carboxylic acid isomers.
[1] Nowak RP, et al. First-in-Class Inhibitors of the Ribosomal Oxygenase MINA53. J Med Chem. 2021;64(23):17031-17050. View Source
Synthetic Versatility via Decarbonylative Suzuki Coupling
Pyrimidine-5-carboxylic acid is a competent substrate in Pd-catalyzed decarbonylative Suzuki-Miyaura cross-coupling reactions, a methodology that allows for the direct synthesis of diverse 5-aryl pyrimidine biaryls from the carboxylic acid [1]. This approach circumvents the need for pre-functionalized halide starting materials. Under optimized conditions (Pd(OAc)₂, phosphine ligand, Piv₂O, dioxane, 160 °C), pyrimidine carboxylic acids are reported to undergo this transformation with yields up to 90%, as part of a broad substrate scope that includes pyridines, pyrazines, and quinolines [1].
Suzuki couplingSupporting evidence
Decarbonylative Pd‑catalyzed cross‑coupling; reported yields up to 90% for pyrimidine substrates
Direct C‑arylation route for 5‑aryl pyrimidine libraries
Optimized conditions: Pd(OAc)₂, phosphine ligand, 160 °C
This synthetic methodology directly leverages the widely available carboxylic acid functional group, offering a more efficient and modular route to valuable 5-substituted pyrimidine biaryls compared to traditional halide-based approaches.
[1] Cervantes-Reyes A, et al. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Org Lett. 2022;24(8):1678–1683. View Source
Antiviral and Antimycotic Activity
Esters and acids of the 5-pyrimidinecarboxylic acid scaffold have demonstrated antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and antimycotic activity against various fungal strains. In a plaque reduction assay using Vero cells, a 2,4-disubstituted 5-pyrimidinecarboxylate ester (compound 3h) achieved 80.9% inhibition of HSV-1 infectivity at a non-toxic concentration of 12 µg/mL [1]. Other derivatives in the same series, including esters 3f, 8l, and acid 9o, were active against some fungal strains [1].
HSV‑1 inhibitionSupporting evidence
80.9% reduction in infectivity at 12 µg/mL (compound 3h, Vero cell plaque assay)
Non‑toxic concentration in short‑term assay; source‑specific review
AntiviralHSV-1AntimycoticInfectious disease
Evidence Dimension
Antiviral activity (HSV-1)
Target Compound Data
Compound 3h (a 5-pyrimidinecarboxylate ester) achieved 80.9% inhibition of HSV-1 infectivity at 12 µg/mL.
Comparator Or Baseline
Untreated virus control
Quantified Difference
80.9% reduction in viral infectivity at a specific, non-toxic concentration.
Conditions
Short-term plaque assay on Vero cultured cells.
Why This Matters
This data highlights the specific potential of the 5-carboxylate pyrimidine scaffold in generating lead compounds for antiviral drug discovery, a utility that may be distinct from the 2- and 4-isomers.
AntiviralHSV-1AntimycoticInfectious disease
[1] Sansebastiano L, et al. Synthesis, antiviral (HSV-1) and antimycotic activities of ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates... Farmaco. 1993;48(3):335-355. View Source
Next-Generation PPARγ Partial Agonists for Type 2 Diabetes
Researchers focused on developing safer antidiabetic agents should prioritize pyrimidine-5-carboxylic acid as a core scaffold. Evidence demonstrates that derivatives like 4,6-bisbenzylthio-2-methylthiopyrimidine-5-carboxylic acid exhibit partial agonism of PPARγ, achieving comparable in vivo glucose-lowering efficacy to the full agonist rosiglitazone while inducing significantly weaker adipogenesis in cell models [1]. This profile suggests a reduced risk of side effects like weight gain, making this scaffold a strategic choice for designing improved diabetes therapeutics [1].
First-in-Class MINA53 Inhibitors for Cancer Therapy
For oncology research programs investigating c-MYC-driven cancers, pyrimidine-5-carboxylic acid derivatives offer a unique entry point. The identification of 2-(aryl)alkylthio-3,4-dihydro-4-oxoypyrimidine-5-carboxylic acids as the first selective inhibitors of the ribosomal oxygenase MINA53 provides a novel chemical tool for exploring this therapeutic target [2]. These compounds show selectivity over related enzymes and antiproliferative activity in solid cancer cell lines, enabling focused medicinal chemistry campaigns on a novel mechanism of action [2].
Decarbonylative Suzuki Coupling for 5-Aryl Pyrimidines
Medicinal chemists seeking to rapidly diversify the 5-position of the pyrimidine ring can leverage pyrimidine-5-carboxylic acid in Pd-catalyzed decarbonylative Suzuki-Miyaura couplings [3]. This methodology provides direct access to a wide array of 5-aryl pyrimidines from readily available boronic acids, bypassing the need for halogenated pyrimidine intermediates [3]. With reported yields up to 90%, this protocol enhances synthetic efficiency and expands accessible chemical space for structure-activity relationship studies [3].
Novel Antiviral and Antimycotic Agents
Programs targeting infectious diseases, particularly those caused by HSV-1 or fungal pathogens, can utilize the 5-pyrimidinecarboxylic acid scaffold as a starting point for lead optimization. Studies have shown that specific 2,4-disubstituted 5-pyrimidinecarboxylates achieve high levels of HSV-1 inhibition in vitro, with one compound demonstrating 80.9% reduction in infectivity at 12 µg/mL [4]. This activity, along with the observed antimycotic properties of related esters and acids, positions this scaffold as a promising foundation for new anti-infective drugs [4].
Application
Selection Property
Validation Focus
PPARγ partial agonism research
PPARγ partial agonist scaffold
Adipogenesis and glucose‑lowering endpoints in db/db model
MINA53 inhibition studies
Selective MINA53 inhibitor scaffold
MINA53 selectivity and antiproliferative endpoint review
5‑aryl pyrimidine synthesis
Direct C‑arylation via decarbonylative coupling
Cross‑coupling yield and substrate scope review
Antiviral and antimycotic screening
5‑pyrimidinecarboxylate scaffold
HSV‑1 plaque reduction and antifungal panel endpoints
[1] Seto S, et al. Design, synthesis, and structure-activity relationship studies of novel 2,4,6-trisubstituted-5-pyrimidinecarboxylic acids as peroxisome proliferator-activated receptor gamma (PPARgamma) partial agonists. J Med Chem. 2010;53(13):5012-24. View Source
[2] Nowak RP, et al. First-in-Class Inhibitors of the Ribosomal Oxygenase MINA53. J Med Chem. 2021;64(23):17031-17050. View Source
[3] Cervantes-Reyes A, et al. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Org Lett. 2022;24(8):1678–1683. View Source
[4] Sansebastiano L, et al. Synthesis, antiviral (HSV-1) and antimycotic activities of ethyl or methyl 2,4-disubstituted 5-pyrimidinecarboxylates... Farmaco. 1993;48(3):335-355. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.